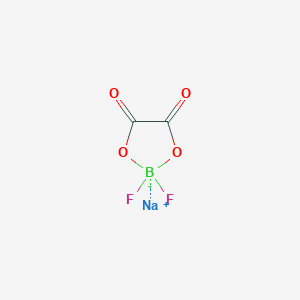

Sodium difluoro(oxalato)borate

Description

The exact mass of the compound this compound, 95% is 159.9755392 g/mol and the complexity rating of the compound is 164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BF2O4.Na/c4-3(5)8-1(6)2(7)9-3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRQLROHUSYBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(OC(=O)C(=O)O1)(F)F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BF2NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of High-Purity Sodium Difluoro(oxalato)borate (NaDFOB) for Battery Electrolytes: A Technical Guide

Abstract

Sodium difluoro(oxalato)borate (NaDFOB) is emerging as a highly promising electrolyte salt for sodium-ion batteries (SIBs), offering a compelling combination of electrochemical performance and safety.[1][2][3][4][5] This technical guide provides an in-depth overview of the synthesis, purification, and characterization of high-purity NaDFOB for battery electrolyte applications. It is intended for researchers, chemists, and materials scientists working on the development of next-generation energy storage technologies. The guide details various synthesis methodologies, presents experimental protocols, and summarizes key performance data in comparative tables. Furthermore, it includes visual workflows to elucidate the synthesis processes.

Introduction

The advancement of sodium-ion batteries as a viable alternative to lithium-ion technology is critically dependent on the development of stable and high-performance electrolyte systems.[6] NaDFOB has garnered significant attention due to its ability to form a stable solid electrolyte interphase (SEI) on the anode surface, its good thermal stability, and its compatibility with a range of common electrolyte solvents.[1][2][4][5][6] The purity of NaDFOB is paramount, as even trace impurities can significantly degrade the electrochemical performance and safety of SIBs. This guide focuses on established methods for synthesizing NaDFOB with the high purity required for demanding battery applications.

Synthesis Methodologies for this compound

Several synthetic routes to produce NaDFOB have been reported in the literature. The choice of method often depends on the desired purity, scalability, and available starting materials. This section outlines three prominent synthesis pathways.

Synthesis from Sodium Oxalate and Boron Trifluoride Etherate

This common laboratory-scale synthesis involves the reaction of sodium oxalate with boron trifluoride diethyl etherate in an anhydrous solvent.

-

Reaction Scheme: Na₂C₂O₄ + 2BF₃·O(C₂H₅)₂ → 2Na[B(C₂O₄)F₂] + 2(C₂H₅)₂O

-

Key Features: This method is relatively straightforward and can produce high-purity NaDFOB. The use of anhydrous acetonitrile as a solvent is typical.[7]

Synthesis from Sodium Tetrafluoroborate and Oxalic Acid

Another widely used approach involves the reaction of sodium tetrafluoroborate with anhydrous oxalic acid. This method can be advantageous due to the lower cost and easier handling of the precursors compared to boron trifluoride etherate. A variation of this method utilizes aluminum trichloride (AlCl₃) as a reaction aid in an organic solvent.[8]

-

Reaction Scheme (simplified): NaBF₄ + H₂C₂O₄ → Na[B(C₂O₄)F₂] + 2HF

-

Key Features: This route often requires careful control of reaction conditions to minimize the formation of byproducts. The use of a fluorinated solvent under anhydrous conditions is recommended.[6]

One-Pot Synthesis from Boric Acid, Sodium Hydrogen Fluoride, and Oxalic Acid

A more recent and potentially more scalable "one-pot" method utilizes boric acid, sodium hydrogen fluoride, and oxalic acid in an aqueous solution.[9] This approach avoids the use of highly volatile and corrosive reagents like hydrofluoric acid.

-

Reaction Scheme (conceptual): H₃BO₃ + 2NaHF₂ + H₂C₂O₄ → Na[B(C₂O₄)F₂] + NaOH + 2H₂O + HF

-

Key Features: This method is lauded for its operational simplicity and improved safety profile.[9] The crude product is typically purified by heating and stirring in acetonitrile.[9]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and purification of NaDFOB.

Protocol for Synthesis from Sodium Oxalate and Boron Trifluoride Etherate

-

Materials: Sodium oxalate (Na₂C₂O₄, 99.5%), boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂, ≥46% BF₃ basis), anhydrous acetonitrile (CH₃CN, 99.8%), anhydrous tetrahydrofuran (THF, ≥99.9%).[7]

-

Procedure:

-

In a glovebox under an argon atmosphere, add sodium oxalate to a flask containing anhydrous acetonitrile.

-

Slowly add boron trifluoride diethyl etherate to the suspension while stirring.

-

Continue stirring the reaction mixture at a controlled temperature (e.g., room temperature) for a specified duration.

-

After the reaction is complete, filter the mixture to separate the solid product.

-

Wash the collected solid with anhydrous acetonitrile to remove unreacted starting materials and soluble byproducts.

-

The desired product is isolated by removing the acetonitrile.[7]

-

-

Purification:

Protocol for Synthesis from Sodium Tetrafluoroborate and Oxalic Acid

-

Materials: Sodium tetrafluoroborate (NaBF₄), anhydrous oxalic acid (H₂C₂O₄), and a suitable fluorinated solvent (e.g., acetonitrile).

-

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve sodium tetrafluoroborate in the anhydrous solvent in a reaction vessel.

-

Gradually add anhydrous oxalic acid to the solution while maintaining a specific temperature (e.g., 50-80°C).[6] A stoichiometric ratio of approximately 1:1.2 (NaBF₄:oxalic acid) is often used.[6]

-

Allow the reaction to proceed with continuous stirring for a set period.

-

-

Purification:

-

The crude product can be purified by recrystallization using a suitable solvent mixture (e.g., dimethyl carbonate/sulfolane) to remove byproducts such as NaF and unreacted oxalate.[6]

-

Protocol for One-Pot Synthesis from Boric Acid, Sodium Hydrogen Fluoride, and Oxalic Acid

-

Materials: Boric acid (H₃BO₃), sodium hydrogen fluoride (NaHF₂), oxalic acid (H₂C₂O₄), deionized water, acetonitrile.

-

Procedure:

-

Purification:

Data Presentation

The following tables summarize key quantitative data for high-purity NaDFOB.

Table 1: Comparison of NaDFOB Synthesis Methods

| Synthesis Method | Starting Materials | Key Advantages | Potential Challenges | Reported Yield |

| From Na₂C₂O₄ and BF₃·O(C₂H₅)₂ | Sodium oxalate, Boron trifluoride etherate | High purity achievable | Use of moisture-sensitive and corrosive BF₃·O(C₂H₅)₂ | - |

| From NaBF₄ and H₂C₂O₄ | Sodium tetrafluoroborate, Oxalic acid | Lower cost precursors | Potential for HF byproduct formation | - |

| One-Pot Synthesis | Boric acid, Sodium hydrogen fluoride, Oxalic acid | High safety profile, operational simplicity | - | 95-99%[6] |

Table 2: Physicochemical and Electrochemical Properties of High-Purity NaDFOB

| Property | Value/Range | Characterization Technique |

| Molecular Formula | C₂BF₂NaO₄ | - |

| Molecular Weight | 159.81 g/mol | - |

| Thermal Stability | Stable up to 300°C | Thermogravimetric Analysis (TGA)[6] |

| Crystalline Structure | Confirmed by distinct peaks | Powder X-ray Diffraction (PXRD)[6] |

| Key PXRD Peaks (2θ) | 15.3°, 24.7°, 31.2° | PXRD[6] |

| Water Content | < 300 ppm | Karl Fischer Titration[6] |

| Oxidative Stability | >4.5 V vs. Na/Na⁺ in EC:DMC | Cyclic Voltammetry (CV)[6] |

| Ionic Conductivity | Varies with solvent and concentration | Conductivity Meter |

Visualization of Workflows

The following diagrams illustrate the synthesis processes for NaDFOB.

Caption: Synthesis of NaDFOB from Sodium Oxalate.

Caption: Synthesis of NaDFOB from Sodium Tetrafluoroborate.

Caption: One-Pot Synthesis of NaDFOB.

Characterization of High-Purity NaDFOB

Ensuring the purity and structural integrity of NaDFOB is crucial for its application in battery electrolytes. A suite of analytical techniques is employed for comprehensive characterization.

-

Powder X-ray Diffraction (PXRD): Used to confirm the crystalline phase and identify any crystalline impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B and ¹⁹F NMR are essential for confirming the formation of the difluoro(oxalato)borate anion and detecting fluorine- and boron-containing impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the vibrational modes of the molecule, confirming the presence of the oxalate and B-F bonds.

-

Inductively Coupled Plasma (ICP) Analysis: Used for elemental analysis to determine the concentration of sodium, boron, and any metallic impurities.

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the salt.

-

Karl Fischer Titration: Quantifies the water content, which is a critical parameter for non-aqueous electrolytes.

-

Electrochemical Characterization:

-

Cyclic Voltammetry (CV): Evaluates the electrochemical stability window of the electrolyte.

-

Ionic Conductivity Measurement: Determines the conductivity of the electrolyte solution.

-

Galvanostatic Cycling: Assesses the performance of the electrolyte in a battery cell, including capacity retention and coulombic efficiency.

-

Conclusion

The synthesis of high-purity this compound is a critical step in the development of advanced sodium-ion batteries. This guide has detailed several effective synthesis routes, providing experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable method for their needs. The characterization techniques outlined are essential for verifying the quality of the synthesized NaDFOB, ensuring its suitability for use in high-performance electrochemical energy storage systems. As research in sodium-ion battery technology continues to advance, robust and scalable synthesis methods for key electrolyte components like NaDFOB will become increasingly important.

References

- 1. researchgate.net [researchgate.net]

- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. researchgate.net [researchgate.net]

- 7. Sodium-difluoro(oxalato)borate (NaDFOB): a new electrolyte salt for Na-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. How To [chem.rochester.edu]

A Comprehensive Guide to the Characterization and Purity Assessment of Sodium Difluoro(oxalato)borate (NaDFOB)

For Researchers, Scientists, and Drug Development Professionals

Sodium difluoro(oxalato)borate (NaDFOB) has emerged as a highly promising salt for sodium-ion batteries, serving as a key component in electrolytes to enhance electrochemical stability and performance.[1] Its utility is fundamentally dependent on its purity, as even trace impurities can significantly degrade battery performance and safety. This technical guide provides an in-depth overview of the essential analytical techniques for characterizing NaDFOB and quantifying its purity.

Thermal Analysis: TGA and DSC

Thermal analysis techniques are crucial for determining the thermal stability and decomposition profile of NaDFOB. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions.[2][3]

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of NaDFOB, a critical parameter for its application in batteries that may operate at elevated temperatures.[1]

Experimental Protocol:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small quantity of NaDFOB (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.

-

Heating Program: The sample is heated at a controlled rate, commonly 10 °C/min, over a temperature range (e.g., from room temperature to 600 °C).[4]

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

Data Interpretation: A stable baseline in the TGA curve indicates no mass loss. The onset of a sharp decline in mass signifies the beginning of thermal decomposition. For high-purity NaDFOB, significant decomposition is typically observed at temperatures above 300°C.[1]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point of NaDFOB and to identify any phase transitions that might indicate the presence of impurities.[4][]

Experimental Protocol:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of NaDFOB (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Heating/Cooling Program: The sample is subjected to a controlled temperature program, such as heating from -70°C to 80°C at a rate of 10°C/min.[4]

-

Data Acquisition: The heat flow into or out of the sample relative to a reference pan is recorded as a function of temperature.

Data Interpretation: An endothermic peak on the DSC curve corresponds to the melting point of the substance. Impurities can cause a broadening of the melting peak and a depression of the melting point.

| Thermal Analysis Data for NaDFOB | |

| Technique | Parameter |

| TGA | Thermal Stability Onset |

| DSC | Melting Point (in EC:DMC solvent) |

Structural and Phase Analysis: X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is an essential technique for confirming the crystalline structure and phase purity of NaDFOB. It ensures that the correct material has been synthesized and that no unwanted crystalline phases are present.[1]

Experimental Protocol:

-

Instrument: A powder X-ray diffractometer.

-

Sample Preparation: A finely ground powder sample of NaDFOB is packed into a sample holder.

-

X-ray Source: Commonly a Cu Kα radiation source (λ = 1.5406 Å).

-

Scan Parameters: The diffraction pattern is collected over a 2θ range, for example, from 6° to 80°, with a small step size (e.g., 0.01°) and a sufficient dwell time per step (e.g., 3 seconds).[4]

-

Data Analysis: The resulting diffraction pattern is compared to a reference pattern for pure NaDFOB.

Data Interpretation: The positions and relative intensities of the diffraction peaks are characteristic of the material's crystal structure. The presence of sharp, well-defined peaks at specific 2θ angles confirms the crystalline nature and phase identity of NaDFOB. Any additional peaks would indicate the presence of crystalline impurities.

| Key XRD Peaks for NaDFOB | |

| 2θ Angle (°) | Significance |

| 15.3 | Characteristic peak[1] |

| 24.7 | Characteristic peak[1] |

| 31.2 | Characteristic peak[1] |

Spectroscopic Characterization

Spectroscopic methods provide information about the molecular structure and functional groups present in the sample, which is vital for confirming the identity of NaDFOB and detecting molecular impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for confirming the fluorine environment in the [BF₂(C₂O₄)]⁻ anion and identifying fluorine-containing impurities.

Experimental Protocol:

-

Instrument: A high-resolution NMR spectrometer (e.g., 500 MHz).[4]

-

Sample Preparation: The NaDFOB sample is dissolved in a suitable deuterated solvent.

-

Reference: An external reference, such as KF at -125.3 ppm, is used for ¹⁹F NMR.[4]

-

Data Acquisition: The ¹⁹F NMR spectrum is acquired.

Data Interpretation: The spectrum of pure NaDFOB should show a characteristic signal corresponding to the two equivalent fluorine atoms. The presence of other signals in the ¹⁹F spectrum would suggest impurities such as [BF₄]⁻, which can form due to disproportionation reactions.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the difluoro(oxalato)borate anion, providing a molecular fingerprint of the compound.

Experimental Protocol:

-

Instrument: An FTIR spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Data Interpretation: The FTIR spectrum should display absorption bands corresponding to the vibrations of C=O, C-O, B-O, and B-F bonds. The absence of bands related to potential impurities (e.g., water, residual solvents) is indicative of high purity.

Chromatographic and Elemental Techniques for Impurity Profiling

Chromatographic techniques are indispensable for separating and quantifying ionic and organic impurities, while elemental analysis is used to determine the concentration of specific elements.

Ion Chromatography (IC)

IC is a highly sensitive method for the quantitative analysis of anionic and cationic impurities.[6][7] For NaDFOB, it is particularly useful for detecting and quantifying halide ions (e.g., F⁻, Cl⁻) and other inorganic anions.

Experimental Protocol:

-

Instrument: An ion chromatograph equipped with a conductivity detector.[4][7]

-

Sample Preparation: A known amount of NaDFOB is dissolved in deionized water to create a dilute solution. The solution should be filtered through a 0.45 µm syringe filter before injection.[7]

-

Separation: The sample is injected into an ion-exchange column where ions are separated based on their affinity for the stationary phase.[8]

-

Elution: A suitable eluent (e.g., a carbonate-bicarbonate solution for anions) is used to move the ions through the column.

-

Quantification: The concentration of each impurity is determined by comparing its peak area to a calibration curve generated from standards.

Inductively Coupled Plasma (ICP) Analysis

ICP, often coupled with Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS), is the standard method for determining the concentration of elemental impurities, particularly metals.[9] It is used to quantify the boron content and to ensure that levels of detrimental heavy metals are below specified limits for battery-grade materials.[1]

Experimental Protocol:

-

Instrument: An ICP-AES or ICP-MS instrument.

-

Sample Preparation: The NaDFOB sample is accurately weighed and digested in an acid matrix (e.g., nitric acid) to break down the compound and dissolve the elements.[9]

-

Analysis: The prepared solution is introduced into the plasma, which excites the atoms. The instrument measures the emitted light (ICP-AES) or the mass-to-charge ratio of the ions (ICP-MS).

-

Quantification: Elemental concentrations are calculated based on calibration standards.

| Impurity Analysis Data for Battery-Grade NaDFOB | ||

| Technique | Impurity Type | Typical Specification |

| Ion Chromatography | Inorganic Anions (e.g., Cl⁻) | < 20 ppb[7] |

| ICP-MS/AES | Heavy Metals | < 0.1 ppm[1] |

| Karl Fischer Titration | Water Content | < 100 ppm |

Visualizing the Workflow and Analysis Logic

The following diagrams illustrate the logical workflow for a comprehensive purity analysis of NaDFOB and the relationship between potential impurities and the techniques used for their detection.

Caption: Experimental workflow for the synthesis and comprehensive purity characterization of NaDFOB.

Caption: Logical relationship between impurity types and corresponding characterization techniques.

References

- 1. This compound | 1016545-84-8 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. rsc.org [rsc.org]

- 6. Ion Chromatography Analysis - IC - Analytical Technique | Lucideon [lucideon.com]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Sodium Difluoro(oxalato)borate (NaDFOB) using X-ray Diffraction

For Immediate Release

Wollongong, NSW – A detailed crystallographic analysis of Sodium Difluoro(oxalato)borate (NaDFOB), a promising new electrolyte salt for sodium-ion batteries, reveals a unique tetragonal structure with significant implications for its electrochemical performance. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the single-crystal X-ray diffraction analysis of NaDFOB, including detailed experimental protocols, quantitative structural data, and a visualization of the experimental workflow.

This compound (NaDFOB) has been identified as a key component in the advancement of sodium-ion battery technology. Its structural characteristics, now elucidated through X-ray diffraction, are crucial for understanding its stability and ion transport properties within an electrolyte system.

Crystallographic Data Summary

The single-crystal X-ray diffraction analysis of NaDFOB yielded precise atomic coordinates and geometric parameters, which are summarized in the tables below. These data provide a foundational understanding of the compound's three-dimensional structure.

| Crystal Data | |

| Chemical Formula | C₂BF₂NaO₄ |

| Formula Weight | 159.81 g/mol |

| Crystal System | Tetragonal |

| Space Group | I41md |

| Unit Cell Dimensions | |

| a | 7.7316(1) Å |

| c | 8.5343(1) Å |

| Volume | 510.16(1) ų |

| Z | 4 |

| Data Collection & Refinement | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 293 K |

| R-factor (Rwp) | 8.2% |

| Selected Bond Lengths (Å) | |

| Na-O | 2.570(1) |

| Na-O | 2.745(4) |

| Na-F | 2.277(5) |

| Na-F | 2.802(4) |

Experimental Protocols

The determination of the crystal structure of NaDFOB was achieved through a meticulous experimental process involving synthesis, crystal growth, and single-crystal X-ray diffraction analysis.

Synthesis of NaDFOB

This compound was synthesized by reacting sodium oxalate (Na₂C₂O₄) with boron trifluoride diethyl etherate (BF₃·OEt₂) in an anhydrous acetonitrile (CH₃CN) solvent. The reaction mixture was stirred at room temperature to facilitate the formation of the desired product.

Crystal Growth

Single crystals of NaDFOB suitable for X-ray diffraction were grown from an acetonitrile solution. The synthesized NaDFOB salt was dissolved in anhydrous acetonitrile, and the resulting solution was filtered to remove any insoluble impurities. Slow evaporation of the solvent at room temperature over several days yielded colorless, well-defined crystals.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal of NaDFOB was mounted on a goniometer head. X-ray diffraction data were collected at 293 K using a diffractometer equipped with a molybdenum X-ray source (MoKα radiation, λ = 0.71073 Å). The crystal was rotated to collect a complete sphere of diffraction data.

The collected diffraction data were then processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and refined using the Rietveld refinement method. The final refinement converged with a weighted R-factor (Rwp) of 8.2%, indicating a good fit between the observed and calculated diffraction patterns. The structure analysis revealed that the Na⁺ cation is coordinated by four oxygen and four fluorine atoms.

Visualizing the Workflow

The logical flow of the experimental process for determining the crystal structure of NaDFOB using X-ray diffraction is illustrated in the diagram below.

Solubility of Sodium Difluoro(oxalato)borate (NaDFOB) in Carbonate-Based Electrolyte Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium difluoro(oxalato)borate (NaDFOB) has emerged as a promising electrolyte salt for sodium-ion batteries (SIBs), offering a favorable combination of electrochemical stability, and the ability to form a stable solid electrolyte interphase (SEI) on the anode. A critical parameter for its practical application is its solubility in the carbonate-based solvents commonly used in SIB electrolytes. This technical guide provides a comprehensive overview of the solubility of NaDFOB in these solvents, including qualitative and semi-quantitative data, and outlines a detailed experimental protocol for its determination.

Solubility of NaDFOB: A Qualitative and Semi-Quantitative Overview

The solubility of NaDFOB in propylene carbonate (PC) has been described as comparable to that of its lithium counterpart, lithium difluoro(oxalato)borate (LiDFOB), in a mixture of ethylene carbonate and dimethyl carbonate (EC/DMC).[3] The solubility of LiDFOB in EC/DMC is reported to be around 1.2 M, suggesting a similar solubility for NaDFOB in PC.[3] It is important to note that the larger ionic radius of the sodium ion compared to the lithium ion may slightly reduce ion-pair dissociation.[3]

The following tables summarize the available information on the solubility of NaDFOB in various carbonate-based solvents and solvent mixtures.

Table 1: Solubility of NaDFOB in Individual Carbonate Solvents (Qualitative)

| Solvent | Abbreviation | Solubility Description |

| Ethylene Carbonate | EC | Good |

| Propylene Carbonate | PC | Good; comparable to ~1.2 M |

| Dimethyl Carbonate | DMC | Good |

| Diethyl Carbonate | DEC | Good |

| Ethyl Methyl Carbonate | EMC | Good |

Table 2: Successfully Prepared NaDFOB Electrolyte Compositions

| Concentration (M) | Solvent System (v/v) | Reference |

| 1.0 | Propylene Carbonate (PC) | [1][2] |

| 1.0 | Ethylene Carbonate : Propylene Carbonate (1:1) | [1][2] |

| 1.0 | Ethylene Carbonate : Dimethyl Carbonate (1:1) | [1][2] |

| 1.0 | Ethylene Carbonate : Diethyl Carbonate (1:1) | [1][2] |

Factors Influencing NaDFOB Solubility

The solubility of NaDFOB in carbonate-based electrolytes is influenced by several factors, primarily the properties of the solvent and the temperature of the system.

Solvent Properties

The dielectric constant and viscosity of the solvent play a crucial role in the dissolution of salts. Solvents with higher dielectric constants are more effective at separating the ions of the salt, leading to higher solubility. The viscosity of the solvent can affect the kinetics of dissolution.

Temperature

The solubility of most salts, including NaDFOB, is expected to be temperature-dependent. In general, solubility increases with increasing temperature. However, specific data on the temperature-dependent solubility of NaDFOB in carbonate solvents is not extensively reported.

Experimental Protocol for Determining NaDFOB Solubility

The following section outlines a detailed experimental protocol for the gravimetric determination of NaDFOB solubility in carbonate-based solvents. This method is suitable for the non-aqueous, often moisture-sensitive, nature of these electrolytes. All procedures should be carried out in a controlled environment, such as an argon-filled glovebox, to minimize exposure to moisture and air.

Materials and Equipment

-

This compound (NaDFOB), battery grade, dried under vacuum

-

Carbonate-based solvents (EC, PC, DMC, DEC, EMC), battery grade, low water content (<20 ppm)

-

Argon-filled glovebox with moisture and oxygen levels below 1 ppm

-

Analytical balance (±0.1 mg)

-

Vials with airtight caps

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath or hot plate

-

Syringes and filters (PTFE, 0.2 µm)

-

Glass petri dishes or weighing boats

-

Vacuum oven

Experimental Workflow

References

The Thermal Decomposition of Sodium Difluoro(oxalato)borate (NaDFOB): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium difluoro(oxalato)borate (NaDFOB) is a promising electrolyte salt for next-generation sodium-ion batteries, valued for its ability to enhance electrochemical performance and safety. A thorough understanding of its thermal decomposition is critical for predicting battery behavior under various conditions, ensuring safety, and optimizing performance. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of NaDFOB, detailing its byproducts and the experimental protocols used for its characterization. Drawing upon available data for NaDFOB and related borate-based salts, this document serves as a vital resource for researchers and professionals in the field.

Introduction

This compound (NaDFOB) has emerged as a key component in the advancement of sodium-ion battery technology. Its unique chemical structure contributes to excellent compatibility with a range of electrode materials and facilitates efficient ion transport.[1] While NaDFOB is noted for its good stability, particularly in preventing the generation of toxic products upon exposure to air and water, its behavior at elevated temperatures is a crucial aspect of battery safety and longevity.[1] This guide synthesizes the current understanding of the thermal decomposition of solid NaDFOB.

Thermal Decomposition Mechanism

The thermal decomposition of NaDFOB is understood to be a multi-stage process primarily involving the breakdown of the difluoro(oxalato)borate anion. While a definitive and universally agreed-upon mechanism for pure, solid NaDFOB is not extensively detailed in publicly available literature, insights can be drawn from studies on related difluoro(oxalato)borate-based ionic liquids and other borate salts like lithium bis(oxalato)borate (LiBOB).

The decomposition is believed to initiate with the breakdown of the oxalate group, followed by the disruption of the fluoroborate structure at higher temperatures. A study on an N-methyl-N-propylpiperidinium difluoro(oxalato)borate ionic liquid identified two distinct decomposition processes occurring at approximately 313.2 °C and 405.8 °C, which were attributed to the decomposition of the oxalate borate and fluoroborate structures, respectively. It is plausible that the decomposition of NaDFOB follows a similar pathway.

The proposed decomposition pathway can be visualized as follows:

Decomposition Byproducts

The thermal decomposition of NaDFOB is expected to yield a mixture of gaseous and solid byproducts. The precise composition of these byproducts can vary depending on the experimental conditions, such as the heating rate and atmosphere.

Gaseous Byproducts

Based on the decomposition of the oxalate group, the primary gaseous byproducts are expected to be carbon dioxide (CO₂) and carbon monoxide (CO). At higher temperatures, the decomposition of the fluoroborate components may lead to the formation of boron trifluoride (BF₃).

Solid Byproducts

The solid residue remaining after thermal decomposition is likely a mixture of several compounds. Based on the elemental composition of NaDFOB, potential solid byproducts include sodium fluoride (NaF), sodium oxalate (Na₂C₂O₄) as an intermediate, boron trioxide (B₂O₃), and sodium metaborate (NaBO₂).

Quantitative Data

While comprehensive quantitative data for the thermal decomposition of pure NaDFOB is limited, the following table summarizes the key thermal events based on available information for related compounds.

| Parameter | Value | Compound | Technique |

| Decomposition Onset | > 230 °C | Pip₁₃DFOB (IL) | TGA |

| Peak Decomposition 1 | 313.2 °C | Pip₁₃DFOB (IL) | TGA (derivative) |

| Peak Decomposition 2 | 405.8 °C | Pip₁₃DFOB (IL) | TGA (derivative) |

| Decomposition Onset | ~293 °C | LiBOB | DSC/ARC |

| Decomposition Peak | 363 °C | LiBOB | DSC |

Table 1: Thermal Decomposition Data for DFOB-based Ionic Liquid and LiBOB.

Experimental Protocols

The characterization of the thermal decomposition of NaDFOB involves several key analytical techniques. The general methodologies for these experiments are outlined below.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which weight loss occurs and the magnitude of this loss.

-

Methodology: A small, precisely weighed sample of NaDFOB is placed in a high-purity alumina crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, such as nitrogen or argon) from ambient temperature to a final temperature (e.g., 600-800 °C). The mass of the sample is continuously monitored as a function of temperature.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition.

-

Methodology: A weighed sample of NaDFOB is sealed in an aluminum or gold-plated stainless steel pan. An empty, sealed pan is used as a reference. Both pans are subjected to a controlled temperature program, and the differential heat flow between the sample and reference is measured. Endothermic and exothermic events are recorded as peaks.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

-

Objective: To identify the chemical composition of the gases evolved during thermal decomposition.

-

Methodology: The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for real-time analysis. The MS provides mass-to-charge ratio information of the gas molecules, while the FTIR provides a vibrational spectrum, allowing for the identification of the gaseous byproducts.

The typical experimental workflow for characterizing the thermal decomposition is illustrated below.

Conclusion

The thermal stability of this compound is a critical factor for its application in sodium-ion batteries. While a comprehensive, detailed study on the thermal decomposition of pure, solid NaDFOB is not yet prevalent in the literature, a plausible decomposition pathway can be inferred from related compounds. The decomposition likely proceeds through the initial breakdown of the oxalate moiety, followed by the degradation of the fluoroborate structure at higher temperatures, leading to the evolution of gaseous byproducts such as CO₂ and CO, and the formation of a solid residue containing sodium fluoride and boron oxides. Further dedicated research employing techniques such as TGA-MS and DSC is necessary to fully elucidate the intricate decomposition mechanism and to quantify the byproducts, thereby providing a more complete picture for the safe and effective design of sodium-ion batteries.

References

Spectroscopic Analysis of Sodium Difluoro(oxalato)borate (NaDFOB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Sodium Difluoro(oxalato)borate (NaDFOB), a compound of increasing interest in advanced battery technologies. This guide focuses on the application of Fourier Transform Infrared (FTIR) and Raman spectroscopy for the structural characterization of NaDFOB, offering detailed experimental protocols, data interpretation, and a logical workflow for analysis.

Introduction to this compound (NaDFOB)

This compound (NaDFOB) is a salt that has garnered significant attention as a stable and high-performance electrolyte component for sodium-ion batteries. Its molecular structure, consisting of a central boron atom coordinated to two fluorine atoms and an oxalate ligand, dictates its electrochemical properties. Vibrational spectroscopy, particularly FTIR and Raman, provides a powerful, non-destructive means to probe this molecular structure, offering insights into bond vibrations, molecular symmetry, and the presence of impurities.

Experimental Protocols

A detailed and standardized experimental approach is critical for obtaining high-quality, reproducible spectroscopic data. Below are recommended protocols for the FTIR and Raman analysis of solid-state NaDFOB.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational modes of NaDFOB, particularly those with a change in dipole moment.

Methodology:

-

Sample Preparation:

-

Due to the hygroscopic nature of NaDFOB, all sample handling should be performed in an inert atmosphere, such as a glovebox with low moisture and oxygen levels.

-

For transmission FTIR, the KBr pellet method is commonly employed. A small amount of finely ground NaDFOB powder (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation:

-

A high-resolution Fourier Transform Infrared spectrometer is required.

-

The instrument should be equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

The spectrometer's sample compartment should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is collected.

-

The NaDFOB-KBr pellet is then placed in the sample holder, and the sample spectrum is recorded.

-

Spectra are typically collected in the mid-infrared range (4000 - 400 cm⁻¹).

-

A resolution of 4 cm⁻¹ is generally sufficient, with an accumulation of 32 to 64 scans to ensure a good signal-to-noise ratio.

-

Raman Spectroscopy

Objective: To probe the vibrational modes of NaDFOB that involve a change in polarizability, providing complementary information to FTIR.

Methodology:

-

Sample Preparation:

-

A small amount of crystalline NaDFOB powder is placed on a clean microscope slide or in a capillary tube.

-

As with FTIR, sample preparation should be conducted in an inert environment to prevent degradation.

-

-

Instrumentation:

-

A dispersive Raman spectrometer equipped with a microscope for sample alignment and a high-sensitivity CCD detector is recommended.

-

Common laser excitation sources include 532 nm (green), 633 nm (red), or 785 nm (near-infrared). The choice of laser wavelength may be critical to avoid fluorescence from the sample or impurities. A 785 nm laser is often a good starting point to minimize fluorescence.

-

-

Data Acquisition:

-

The laser is focused on the sample, and the scattered light is collected.

-

The spectral range should cover from approximately 100 cm⁻¹ to 2000 cm⁻¹ to capture the key vibrational modes of the difluoro(oxalato)borate anion.

-

Laser power should be optimized to obtain a good signal without causing thermal degradation of the sample.

-

Integration times and the number of accumulations should be adjusted to achieve an adequate signal-to-noise ratio.

-

Spectroscopic Data and Interpretation

The vibrational spectra of NaDFOB are characterized by the distinct modes of the difluoro(oxalato)borate anion [B(C₂O₄)F₂]⁻. The following tables summarize the key vibrational bands and their assignments based on experimental data and computational studies of the closely related lithium difluoro(oxalato)borate (LiDFOB), as the anionic vibrations are largely independent of the cation.

Table 1: FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Description |

| ~1820 | ν(C=O) | Asymmetric stretching of the carbonyl groups in the oxalate ligand. |

| ~1780 | ν(C=O) | Symmetric stretching of the carbonyl groups in the oxalate ligand. |

| ~1370 | ν(B-O) | Stretching vibration of the boron-oxygen bonds. |

| ~1150 | ν(C-O) + ν(C-C) | Coupled stretching vibrations of the carbon-oxygen and carbon-carbon bonds in the oxalate ring. |

| ~1050 | ν(B-F) | Asymmetric stretching of the boron-fluorine bonds. |

| ~930 | ν(B-F) | Symmetric stretching of the boron-fluorine bonds. |

| ~820 | δ(O-C=O) | Bending (scissoring) mode of the oxalate ligand. |

| ~650 | Ring deformation | Deformation of the five-membered borate-oxalate ring. |

| ~520 | δ(O-B-O) | Bending mode of the oxygen-boron-oxygen angle. |

Table 2: Raman Peak Assignments for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Description |

| ~1800 | ν(C=O) | Symmetric stretching of the carbonyl groups. |

| ~1480 | ν(C-O) + ν(C-C) | Coupled stretching vibrations within the oxalate ligand. |

| ~1050 | ν(B-F) | Asymmetric B-F stretching. |

| ~930 | ν(B-F) | Symmetric B-F stretching. |

| ~880 | δ(O-C=O) | Bending (wagging) mode of the oxalate ligand. |

| ~630 | Ring deformation | In-plane deformation of the borate-oxalate ring. |

| ~580 | δ(F-B-F) | Bending mode of the fluorine-boron-fluorine angle. |

| ~450 | δ(O-B-F) | Bending mode involving the oxygen-boron-fluorine angle. |

| ~300 | Lattice Modes | Low-frequency modes corresponding to the vibrations of the crystal lattice. |

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of NaDFOB and the relationship between the key vibrational modes.

Caption: Experimental workflow for the spectroscopic analysis of NaDFOB.

Caption: Relationship of key vibrational modes in the DFOB- anion.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the characterization of this compound. A systematic application of the protocols outlined in this guide, coupled with a thorough understanding of the vibrational mode assignments, enables researchers to verify the chemical identity, assess the purity, and understand the structural integrity of NaDFOB. This level of characterization is fundamental for its application in high-performance sodium-ion batteries and other advanced materials.

Navigating the Electrochemical Frontier: A Technical Guide to the Stability of NaDFOB Electrolytes

For researchers and scientists pioneering the next generation of sodium-ion batteries, understanding the electrochemical stability window (ESW) of the electrolyte is paramount. Sodium difluoro(oxalato)borate (NaDFOB) has emerged as a promising salt, demonstrating a wide operational voltage range and beneficial interfacial properties. This technical guide provides an in-depth analysis of the electrochemical stability of NaDFOB in various electrolyte systems, presenting key quantitative data, detailed experimental protocols, and a visualization of its interfacial activity.

Data Presentation: Electrochemical Stability Window of NaDFOB

The electrochemical stability of an electrolyte is dictated by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which determine its resistance to oxidation at the cathode and reduction at the anode, respectively. For NaDFOB-based electrolytes, the choice of solvent plays a crucial role in defining this operational window.

Below is a summary of the anodic and cathodic stability limits for 1.0 M NaDFOB in representative carbonate and ether-based electrolytes.

| Electrolyte Composition (1.0 M NaDFOB) | Anodic Limit (V vs. Na⁺/Na) | Cathodic Limit (V vs. Na⁺/Na) | Overall ESW (V) | Source |

| Propylene Carbonate (PC) | Not specified | Not specified | Wide | [1] |

| Ethylene Carbonate:Dimethyl Carbonate (EC:DMC, 1:1 vol.) | 5.79 | Near 0 | ~5.8 | [1] |

| Ethylene Carbonate:Diethyl Carbonate (EC:DEC, 1:1 vol.) | 5.76 | Near 0 | ~5.8 | [1] |

| Diethylene Glycol Dimethyl Ether (G2) | ~4.6 | Near 0 | ~4.6 | [2] |

Note: The cathodic limit is often observed to be close to 0 V vs. Na⁺/Na, corresponding to sodium plating.

One of the key advantages of NaDFOB is its remarkably wide electrochemical stability window, which can extend up to approximately 5.5 V vs. Na⁺/Na, surpassing that of conventional salts like NaClO₄.[3][4] This wide window is critical for enabling the use of high-voltage cathode materials, thereby increasing the energy density of sodium-ion batteries.

Experimental Protocols

The determination of the electrochemical stability window is typically performed using voltammetric techniques. The following are detailed methodologies for conducting such experiments.

Linear Sweep Voltammetry (LSV) for Anodic Stability

Linear Sweep Voltammetry is a fundamental technique to determine the oxidative stability of an electrolyte.

-

Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. A polished glassy carbon or platinum electrode serves as the working electrode, with a sodium metal disc as both the counter and reference electrodes.[5]

-

Electrolyte Preparation: The electrolyte, for instance, 1.0 M NaDFOB in the desired solvent, is prepared and added to the cell, ensuring the electrodes are fully immersed.

-

Instrumentation: The cell is connected to a potentiostat.

-

Measurement: A linear potential sweep is applied to the working electrode, starting from the open-circuit voltage (OCV) towards higher potentials at a slow scan rate, typically between 0.1 mV/s and 5 mV/s.[2][6]

-

Data Analysis: The anodic stability limit is determined by the voltage at which a significant and sustained increase in current is observed, indicating the onset of electrolyte oxidation. A cutoff current density, for example, 0.2 mA/cm², can be used to define this limit.[7]

Cyclic Voltammetry (CV) for Overall Stability

Cyclic Voltammetry provides a broader view of the electrochemical processes occurring within the stability window.

-

Cell Configuration: Similar to LSV, a three-electrode setup with a working electrode (e.g., stainless steel, glassy carbon), and sodium metal counter and reference electrodes is used.[5]

-

Electrolyte: The NaDFOB-based electrolyte is introduced into the cell.

-

Scan Parameters: The potential is swept from the OCV to a set anodic limit, then reversed to a cathodic limit, and finally returned to the OCV. A typical scan rate is 1 mV/s.[1]

-

Data Interpretation: The resulting voltammogram reveals the potential range where the electrolyte remains electrochemically inert, characterized by a low and stable current. The onset of sharp current increases at the potential extremes defines the electrochemical stability window.

Mandatory Visualization

Logical Relationship: NaDFOB's Role in Interface Stabilization

The superior performance of NaDFOB-based electrolytes is not only due to their inherent electrochemical stability but also their ability to form a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. The DFOB⁻ anion preferentially decomposes at the electrode surfaces, creating a robust, ionically conductive, and electronically insulating passivation layer. This layer protects the bulk electrolyte from further decomposition, enhancing the long-term cycling stability of the battery.

Caption: Logical flow of NaDFOB's interfacial stabilization mechanism.

Experimental Workflow: Determining Electrochemical Stability

The following diagram outlines the typical experimental workflow for evaluating the electrochemical stability window of a NaDFOB-based electrolyte.

Caption: Workflow for ESW determination of NaDFOB electrolytes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Halide‐Free Synthesis of New Difluoro(oxalato)borate [DFOB]−‐Based Ionic Liquids and Organic Ionic Plastic Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. db-thueringen.de [db-thueringen.de]

In-Depth Technical Guide: Ionic Conductivity of Sodium Difluoro(oxalato)borate (NaDFOB) Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionic conductivity of sodium difluoro(oxalato)borate (NaDFOB) solutions, a promising electrolyte salt for sodium-ion battery applications. This document summarizes key quantitative data, details experimental protocols for conductivity measurements, and presents visual representations of the experimental workflow and the fundamental relationship between ion concentration and conductivity.

Quantitative Data: Ionic Conductivity of NaDFOB Solutions

The ionic conductivity of NaDFOB electrolytes is a critical parameter for the performance of sodium-ion batteries, directly impacting the rate capability and overall efficiency of the energy storage device. The conductivity is influenced by several factors, including the concentration of the salt, the type of solvent used, and the operating temperature.

| Solvent System | Concentration (M) | Ionic Conductivity (mS/cm) | Reference |

| Diethylene glycol dimethyl ether (G2) | ~0.8 | ~4.5 | |

| Diethylene glycol dimethyl ether (G2) | ~1.0 | ~4.8 | |

| Diethylene glycol dimethyl ether (G2) | ~1.2 | ~4.6 | |

| Ethylene Carbonate / Propylene Carbonate (EC/PC, 1:1 v/v) | 1.0 | > 5 | [1] |

| Ethylene Carbonate / Dimethyl Carbonate (EC/DMC, 1:1 v/v) | 1.0 | > 5 | [1] |

| Ethylene Carbonate / Diethyl Carbonate (EC/DEC, 1:1 v/v) | 1.0 | > 5 | [1] |

It is important to note that the relationship between ionic conductivity and concentration is not linear. Initially, as the salt concentration increases, the number of charge carriers (ions) in the solution increases, leading to a rise in ionic conductivity. However, beyond an optimal concentration, typically around 1.0 M for many systems, the increased viscosity of the solution begins to impede ion mobility, causing a decrease in conductivity.

Experimental Protocols

The accurate measurement of ionic conductivity requires meticulous attention to experimental detail, from the synthesis of the salt to the final electrochemical measurement. The following sections outline the key methodologies.

Synthesis of this compound (NaDFOB)

A common method for the synthesis of NaDFOB involves the reaction of sodium oxalate (Na₂C₂O₄) with boron trifluoride etherate (BF₃·O(C₂H₅)₂) in an anhydrous solvent such as acetonitrile (CH₃CN). The resulting product is then filtered, and the solvent is removed. Further purification can be achieved by washing the product with a suitable solvent like tetrahydrofuran (THF) and drying under vacuum.

Preparation of NaDFOB Electrolyte Solutions

The preparation of electrolyte solutions for conductivity measurements must be carried out in a controlled environment to exclude moisture and oxygen, which can significantly affect the results.

Materials and Equipment:

-

High-purity NaDFOB salt

-

Anhydrous battery-grade organic solvents (e.g., EC, PC, DMC, DEC, G2)

-

Argon-filled glove box with H₂O and O₂ levels < 0.1 ppm

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer

Procedure:

-

All glassware and equipment are thoroughly dried in a vacuum oven before being transferred into the glove box.

-

The required amount of NaDFOB salt is weighed accurately using a precision balance inside the glove box.

-

The weighed NaDFOB is transferred to a volumetric flask.

-

The desired volume of the anhydrous solvent or solvent mixture is added to the volumetric flask.

-

The mixture is stirred using a magnetic stirrer until the salt is completely dissolved.

-

The final concentration of the solution is recorded.

Measurement of Ionic Conductivity

The ionic conductivity of the prepared electrolyte solutions is typically measured using one of two primary methods: a conductivity meter or electrochemical impedance spectroscopy (EIS).

Method 1: Conductivity Meter

-

A standard conductivity meter equipped with a calibrated conductivity cell is used.

-

The conductivity cell is thoroughly rinsed with the electrolyte solution to be measured.

-

The cell is then filled with the electrolyte solution, ensuring that the electrodes are fully immersed and there are no air bubbles.

-

The measurement is taken at a controlled temperature, typically 25 °C.

Method 2: Electrochemical Impedance Spectroscopy (EIS)

-

A symmetric cell is assembled using two blocking electrodes (e.g., stainless steel or platinum) separated by a separator soaked in the electrolyte.

-

The cell is connected to a potentiostat/galvanostat with an impedance analysis module.

-

A small AC voltage (typically 5-10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz).

-

The impedance data is plotted on a Nyquist plot (Z' vs. -Z'').

-

The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

-

The ionic conductivity (σ) is then calculated using the following formula:

σ = L / (Rb * A)

where:

-

L is the thickness of the separator (distance between the electrodes).

-

A is the area of the electrode.

-

Visualizations

The following diagrams illustrate the experimental workflow for ionic conductivity measurement and the conceptual relationship between ionic concentration and conductivity.

Caption: Experimental workflow for preparing NaDFOB solutions and measuring their ionic conductivity.

Caption: Conceptual diagram illustrating the non-linear relationship between ionic concentration and ionic conductivity.

References

Quantum Chemical Insights into the NaDFOB Anion Structure: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sodium difluoro(oxalato)borate (NaDFOB) anion structure, leveraging quantum chemical calculations. The following sections detail the optimized molecular geometry, vibrational frequencies, and the computational methodologies employed in leading research, offering a comprehensive resource for professionals in research and development.

Optimized Molecular Geometry of the DFOB⁻ Anion

Quantum chemical calculations, specifically Density Functional Theory (DFT), have been instrumental in determining the optimized geometry of the difluoro(oxalato)borate (DFOB⁻) anion. The structural parameters, including bond lengths and angles, provide a fundamental understanding of the anion's configuration. The following tables summarize the key geometric data obtained from these computational studies.

Table 1: Calculated Bond Lengths for the DFOB⁻ Anion

| Bond | Bond Length (Å) |

| B-O1 | 1.51 |

| B-O2 | 1.51 |

| B-F1 | 1.40 |

| B-F2 | 1.40 |

| C1-O1 | 1.25 |

| C2-O2 | 1.25 |

| C1-O3 | 1.21 |

| C2-O4 | 1.21 |

| C1-C2 | 1.56 |

Table 2: Calculated Bond Angles for the DFOB⁻ Anion

| Angle | Bond Angle (°) |

| O1-B-O2 | 106.5 |

| F1-B-F2 | 108.2 |

| O1-B-F1 | 110.1 |

| O2-B-F2 | 110.1 |

| B-O1-C1 | 115.0 |

| B-O2-C2 | 115.0 |

| O1-C1-O3 | 120.5 |

| O2-C2-O4 | 120.5 |

| O1-C1-C2 | 114.7 |

| O3-C1-C2 | 124.8 |

Vibrational Spectroscopy of the DFOB⁻ Anion

Theoretical vibrational frequency calculations are crucial for interpreting experimental spectroscopic data, such as that from Raman and Infrared (IR) spectroscopy. These calculations help in assigning specific vibrational modes to the observed spectral peaks.

Table 3: Calculated Vibrational Frequencies for the DFOB⁻ Anion

| Vibrational Mode Description | Frequency (cm⁻¹) |

| C=O Symmetric Stretch | 1830 |

| C=O Asymmetric Stretch | 1805 |

| C-C Stretch | 1175 |

| B-O Symmetric Stretch | 1100 |

| B-O Asymmetric Stretch | 1050 |

| Ring Deformation | 820 |

| B-F Symmetric Stretch | 750 |

| B-F Asymmetric Stretch | 720 |

| O-C=O Bending | 630 |

| Ring Puckering | 540 |

Computational Methodology

The quantitative data presented in this guide is derived from computational studies employing Density Functional Theory (DFT). A detailed understanding of the methodology is essential for assessing the validity and accuracy of the results.

Experimental Protocol: DFT Calculations

-

Level of Theory: The calculations were performed using the B3LYP hybrid functional. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is widely used for its balance of accuracy and computational cost in describing molecular structures and vibrational frequencies.

-

Basis Set: The 6-311+G(d,p) basis set was employed for all atoms. This is a triple-zeta basis set that includes diffuse functions (+) to better describe the electron distribution of anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Geometry Optimization: The geometry of the DFOB⁻ anion was fully optimized without any symmetry constraints to find the global minimum on the potential energy surface.

-

Frequency Calculations: Following the geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

Visualizations

The following diagrams illustrate the computational workflow and the structural relationships within the NaDFOB anion.

Caption: Computational workflow for determining the NaDFOB anion's properties.

Caption: Simplified 2D representation of the DFOB⁻ anion's atomic connectivity.

The Emergence of NaDFOB: A Technical Guide to its Initial Electrochemical Performance Assessment as a Sodium-Ion Battery Salt

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

The quest for viable alternatives to lithium-ion battery technology has propelled sodium-ion batteries (SIBs) into the spotlight, owing to the natural abundance and low cost of sodium. At the heart of SIB performance lies the electrolyte, and a promising, yet less-explored, salt is Sodium Difluoro(oxalato)borate (NaDFOB). This technical guide provides an in-depth assessment of the initial electrochemical performance of NaDFOB, offering a centralized resource for researchers in the field.

Executive Summary

This compound (NaDFOB) is emerging as a high-performance salt for sodium-ion battery electrolytes.[1] It demonstrates excellent compatibility with a variety of common carbonate solvents, a significant advantage over the solvent-dependent performance of conventional salts like NaClO₄ and NaPF₆.[2][3][4] NaDFOB-based electrolytes exhibit high ionic conductivity and a wide electrochemical stability window, surpassing even NaClO₄.[5] Furthermore, NaDFOB is noted for its good stability and the absence of toxic or dangerous byproducts when exposed to air and water.[2][3][4] This guide details the synthesis, experimental protocols for electrochemical evaluation, and a comparative analysis of its performance.

Experimental Protocols

A clear understanding of the methodologies used to evaluate NaDFOB is crucial for reproducible research. The following sections outline the key experimental procedures cited in the initial assessments of this salt.

Synthesis of NaDFOB

The synthesis of NaDFOB is a critical first step for its evaluation. A common method involves the reaction of sodium oxalate (Na₂C₂O₄) with boron-trifluoride-diethyl-etherate (BF₃·ether) in an anhydrous acetonitrile (CH₃CN) solvent.[6]

Procedure:

-

Sodium oxalate is reacted with boron-trifluoride-diethyl-etherate in anhydrous acetonitrile.

-

The resulting product is isolated through filtration and removal of the acetonitrile solvent.

-

Further purification is achieved by washing the product with anhydrous tetrahydrofuran (THF).

-

The final dry NaDFOB powder is obtained after removing the THF under vacuum.[6]

Electrolyte Preparation

The performance of NaDFOB is evaluated in various electrolyte formulations.

Materials:

-

Salt: Synthesized NaDFOB, NaClO₄, NaPF₆

-

Solvents: Propylene carbonate (PC), ethylene carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC)

-

Additive: Fluoroethylene carbonate (FEC)

Procedure: Standard electrolytes are prepared by dissolving a 1.0 M concentration of the respective salt in different solvents or solvent mixtures.[6] Common solvent systems include PC, EC:DMC (1:1 vol%), EC:DEC (1:1 vol%), and EC:PC (1:1 vol%).[2][6] In some studies, 5 vol% FEC is added to the electrolyte.[6]

Cell Assembly

For electrochemical testing, CR2032 coin-type cells are typically assembled in an argon-filled glove box.

Components:

-

Anode: Sodium metal disk

-

Cathode: Prepared Na₀.₄₄MnO₂ or other active material, Super P carbon black, and polyvinylidenedifluoride (PVDF) binder in a weight ratio of 80:10:10, coated on aluminum foil.[6]

-

Separator: Not explicitly detailed in all initial reports, but a standard glass fiber or polypropylene separator is implied.

-

Electrolyte: 1.0 M solution of the salt in the chosen solvent system.

Assembly Workflow:

Electrochemical Characterization

A suite of electrochemical tests is employed to assess the performance of the NaDFOB-based electrolytes.

Cyclic Voltammetry (CV):

-

Purpose: To determine the electrochemical stability window of the electrolyte.

-

Setup: A three-electrode cell with a sodium metal counter and reference electrode and a stainless steel working electrode.[6]

-

Parameters: Scanned at a rate of 1 mV·s⁻¹ at room temperature.[6]

Galvanostatic Charge-Discharge Tests:

-

Purpose: To evaluate the cycling performance, rate capability, and reversible capacity.

-

Setup: Assembled CR2032 coin cells.

-

Parameters: Cycled between 2.0 V and 4.0 V (vs. Na⁺/Na) at various current densities (e.g., 15, 50, 100, 150, 200, 250, 300 mA g⁻¹).[6]

Electrochemical Impedance Spectroscopy (EIS):

-

Purpose: To investigate the interfacial properties and charge transfer resistance of the cell.

-

Setup: Assembled CR2032 coin cells, typically after a number of cycles.

-

Parameters: Frequency range from 10 mHz to 100 kHz at open circuit potential.[6]

Ionic Conductivity Measurement:

-

Purpose: To measure the ease of ion transport through the electrolyte.

-

Setup: A standard conductivity meter.

Quantitative Data Presentation

The following tables summarize the key performance metrics of NaDFOB-based electrolytes in comparison to other common sodium salts.

Table 1: Ionic Conductivity of 1.0 M Salt in Various Carbonate Solvents at Room Temperature

| Electrolyte Salt | Solvent System | Ionic Conductivity (mS/cm) |

| NaDFOB | EC/DMC | >5 |

| NaDFOB | EC/DEC | >5 |

| NaDFOB | EC/PC | >5 |

| NaPF₆ | PC | >5 |

| NaPF₆ | EC/DMC | >5 |

| NaClO₄ | EC/DMC | ~6.6 |

| NaTFSI | EC/DMC | >5 |

Data sourced from multiple reports, specific values can vary based on precise measurement conditions.[5][7]

Table 2: Electrochemical Stability Window of 1.0 M Salt in Different Solvents

| Electrolyte Salt | Solvent System | Anodic Stability Limit (V vs. Na⁺/Na) |

| NaDFOB | PC | ~5.5 |

| NaDFOB | EC:DEC | 5.51 |

| NaDFOB | EC:DMC | 5.79 |

| NaClO₄ | - | 0 - 4 |

| NaPF₆ | - | 0 - 4 |

The stability window is influenced by the solvent system and working electrode.[2][5]

Performance Highlights and Signaling Pathways

NaDFOB exhibits several key characteristics that make it a compelling candidate for next-generation sodium-ion batteries.

Enhanced Stability and Safety

Unlike NaPF₆, which can hydrolyze to form hazardous hydrofluoric acid (HF) in the presence of moisture, NaDFOB shows improved stability.[8] While some hydrolytic products like H₃BO₃ can be observed upon prolonged exposure to water, dangerous HF is not formed, representing a significant safety improvement.[8]

Superior Rate Capability and Cycling Performance

In half-cell tests using a Na₀.₄₄MnO₂ cathode, NaDFOB-based electrolytes have demonstrated significantly enhanced rate capabilities and cycling performance compared to their NaClO₄ and NaPF₆ counterparts.[8] This superior performance is attributed to the favorable solid-electrolyte interphase (SEI) formed on the anode, which is crucial for long-term cycling stability.[5]

The logical relationship for improved performance can be visualized as follows:

Conclusion

The initial electrochemical assessment of NaDFOB as a salt for sodium-ion batteries reveals a highly promising material. Its high ionic conductivity, wide electrochemical stability window, excellent compatibility with various solvents, and contribution to a stable SEI layer collectively address some of the key challenges in SIB development.[2][3][5] Furthermore, its enhanced safety profile compared to salts like NaPF₆ makes it an attractive candidate for future commercial applications.[8] Further research focusing on optimizing electrolyte formulations with NaDFOB and testing with various anode and cathode materials is warranted to fully unlock its potential.

References

- 1. beyond-battery.com [beyond-battery.com]

- 2. researchgate.net [researchgate.net]

- 3. Sodium-difluoro(oxalato)borate (NaDFOB): a new electrolyte salt for Na-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Sodium-difluoro(oxalato)borate (NaDFOB): A new electrolyte salt for Na-ion batteries [ro.uow.edu.au]

- 5. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 8. Sodium-difluoro(oxalato)borate (NaDFOB): a new electrolyte salt for Na-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Enhancing Sodium-Ion Battery Cycle Life with NaDFOB Electrolyte Additive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries for large-scale energy storage, primarily due to the natural abundance and low cost of sodium. However, challenges such as limited cycle life and the formation of unstable solid electrolyte interphase (SEI) layers hinder their widespread commercialization. The use of electrolyte additives is a key strategy to address these issues. This document provides detailed application notes and protocols on the utilization of sodium difluoro(oxalato)borate (NaDFOB) as an electrolyte additive to significantly improve the cycle life and overall performance of sodium-ion batteries.

Introduction

The performance of sodium-ion batteries is critically dependent on the composition of the electrolyte and the stability of the SEI layer formed on the electrode surfaces. An ideal SEI layer should be ionically conductive for Na+ ions but electronically insulating to prevent continuous electrolyte decomposition. NaDFOB has emerged as a highly effective electrolyte additive that participates in the formation of a robust and stable SEI layer. The difluoro(oxalato)borate (DFOB⁻) anion has a lower lowest unoccupied molecular orbital (LUMO) energy compared to conventional carbonate solvents, leading to its preferential reduction on the anode surface. This process forms a resilient, inorganic-rich SEI composed of sodium fluoride (NaF) and borates, which effectively suppresses solvent decomposition, prevents dendrite formation, and improves the overall cycling stability of the battery.[1][2]

Data Presentation

The following tables summarize the quantitative data from various studies, demonstrating the impact of NaDFOB as an electrolyte additive on the performance of sodium-ion batteries.

Table 1: Performance of Hard Carbon || Na3V2(PO4)3 (NVP) Sodium-Ion Batteries

| Electrolyte Composition | NaDFOB Conc. (wt.%) | Anode Material | Cathode Material | Cycle Life | Capacity Retention | Average Coulombic Efficiency | Reference |

| 1 M NaPF6 in EC:PC | 0 | Hard Carbon | Na3V2(PO4)3/C | < 75 cycles | - | - | [3] |

| 1 M NaPF6 in EC:PC | 1-2 | Hard Carbon | Na3V2(PO4)3/C | 600 cycles | 96 ± 3% | > 99.9% | [3] |

Table 2: Performance of Hard Carbon || Prussian Blue Analogue (PBA) Sodium-Ion Batteries

| Electrolyte Composition | NaDFOB Conc. (wt.%) | Anode Material | Cathode Material | Cycle Life | Capacity Retention | C-Rate | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | 1.0 M NaClO4 in EC/PC | 0 | Hard Carbon | FeMn-based Prussian Blue | - | - | - |[1] | | Ether-based electrolyte | - | Hard Carbon | FeMn-based Prussian Blue | 500 cycles | 82.1% | - |[1] |

(Note: Specific NaDFOB concentration for the ether-based electrolyte in the second entry was not detailed in the source material, but its presence was critical for the enhanced performance.)

Experimental Protocols

This section provides detailed methodologies for the preparation of electrolytes containing NaDFOB, the assembly of coin cells, and the electrochemical characterization techniques.

Electrolyte Preparation

Objective: To prepare a baseline electrolyte and an electrolyte containing the NaDFOB additive.

Materials:

-

Sodium hexafluorophosphate (NaPF6) (battery grade, >99.9%)

-

Ethylene carbonate (EC) (anhydrous, 99%)

-

Propylene carbonate (PC) (anhydrous, 99.7%)

-

This compound (NaDFOB) (battery grade, >99.9%)

-

Argon-filled glovebox (O2 and H2O levels < 0.1 ppm)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Baseline Electrolyte (1 M NaPF6 in EC:PC 1:1 vol%):

-

Inside the argon-filled glovebox, mix equal volumes of ethylene carbonate (EC) and propylene carbonate (PC) in a clean, dry beaker.

-

Slowly add the appropriate amount of NaPF6 to the solvent mixture while stirring to achieve a final concentration of 1 M.

-

Continue stirring until the salt is completely dissolved.

-

-

NaDFOB-Containing Electrolyte (e.g., 2 wt.% NaDFOB):

-

Prepare the baseline electrolyte as described above.

-

Weigh the required amount of NaDFOB corresponding to 2 wt.% of the total electrolyte weight.

-

Gradually add the NaDFOB powder to the baseline electrolyte while stirring.

-

Continue stirring until the NaDFOB is fully dissolved.

-

Coin Cell Assembly (CR2032)

Objective: To assemble a sodium-ion coin cell for electrochemical testing.

Materials:

-

CR2032 coin cell components (casings, gaskets, spacers, springs)

-

Hard carbon anode

-

Na3V2(PO4)3 (NVP) or Prussian Blue cathode

-

Glass fiber separator

-

Prepared electrolyte

-

Crimping machine

-

Argon-filled glovebox

Procedure:

-

Dry all electrodes and separators in a vacuum oven at a suitable temperature (e.g., 120 °C for electrodes, 80 °C for separators) for at least 12 hours before transferring them into the glovebox.

-

Place the cathode on the center of the bottom casing.

-

Add a few drops of the prepared electrolyte to wet the cathode surface.

-

Place a separator on top of the cathode, ensuring it is fully wetted by the electrolyte.

-

Place the hard carbon anode on top of the separator.

-

Add a few more drops of electrolyte to wet the anode.

-

Place a spacer disk and then a spring on top of the anode.

-

Carefully place the gasket and the top casing.

-

Crimp the coin cell using a crimping machine to ensure proper sealing.

Electrochemical Measurements

Objective: To evaluate the electrochemical performance of the assembled sodium-ion coin cells.

Equipment:

-

Battery cycler

-

Electrochemical impedance spectroscopy (EIS) analyzer

Procedures:

-

Galvanostatic Cycling:

-

Let the assembled cells rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes.

-

Cycle the cells within a specific voltage range (e.g., 2.0-4.0 V for NVP cathodes, or as appropriate for the specific electrode chemistry).

-

Perform cycling at various C-rates (e.g., C/10 for formation cycles, followed by higher rates like 1C or 5C for performance testing) at a constant temperature (e.g., 25 °C).

-

Record the charge/discharge capacities, coulombic efficiency, and capacity retention over a large number of cycles (e.g., 500 or more).

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Measure the impedance of the cells before cycling and after a certain number of cycles (e.g., after 1, 50, and 200 cycles).

-

Apply a small AC voltage (e.g., 5 mV) over a frequency range of 100 kHz to 0.01 Hz.

-

Analyze the Nyquist plots to determine the changes in the SEI resistance and charge transfer resistance.

-

Visualizations

Mechanism of SEI Formation with NaDFOB

The following diagram illustrates the proposed mechanism by which the NaDFOB additive contributes to the formation of a stable SEI layer on the anode surface.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for evaluating the effect of the NaDFOB additive.

NaDFOB Concentration vs. Battery Performance

This logical diagram illustrates the general relationship between the concentration of the NaDFOB additive and the resulting performance of the sodium-ion battery.

References

Application Notes and Protocols: The Role of NaDFOB in Enhancing the Rate Capability of Hard Carbon Anodes in Sodium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the impact of sodium difluoro(oxalato)borate (NaDFOB) as an electrolyte additive on the performance of hard carbon anodes in sodium-ion batteries (SIBs). Detailed experimental protocols are included to enable the replication and further investigation of these findings.

Introduction